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Compound of Interest

Compound Name: 3-Ethylbenzene-1,2-diol

Cat. No.: B7823578

An In-Depth Technical Guide to 3-Ethylbenzene-1,2-diol (3-Ethylcatechol)

Abstract

This technical guide provides a comprehensive overview of 3-Ethylbenzene-1,2-diol, a
catechol derivative also known as 3-ethylcatechol. This document is intended for researchers,
scientists, and professionals in drug development and fine chemical synthesis. It delves into
the core chemical properties, molecular structure, synthesis protocols, and spectroscopic
characteristics of the compound. The guide emphasizes the causality behind experimental
choices, grounding its claims in authoritative references to ensure scientific integrity. Key data
is presented in structured tables, and chemical processes are visualized using diagrams to
facilitate understanding. The inherent reactivity of the catechol moiety is discussed, highlighting
its potential as a synthetic building block and its biological relevance. Finally, essential safety
and handling protocols are outlined.

Chemical Identity and Structure

3-Ethylbenzene-1,2-diol is an organic compound classified as a catechol, which are
compounds containing a 1,2-benzenediol moiety.[1] It is the simplest member of the 3-
ethylcatechol class, characterized by an ethyl substituent at the C3 position of the catechol
ring.[2]

Nomenclature and Identifiers
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Precise identification is critical in scientific research. The following table summarizes the key
identifiers for 3-Ethylbenzene-1,2-diol.

Identifier Value Source(s)

IUPAC Name 3-ethylbenzene-1,2-diol PubChem|[2]

3-Ethylcatechol, 2,3-
Common Synonyms ) PubChem[2], ChemScene[3]
Dihydroxyethylbenzene

CAS Number 933-99-3 ChemScene[3], AOBChem[4]
Molecular Formula CsH1002 PubChem[2], ChemScene[3]
Molecular Weight 138.16 g/mol PubChem[2], ChemScene[3]

InChl=1S/C8H1002/c1-2-6-4-

InChl 3-5-7(9)8(6)10/h3-5,9- PubChem[2]
10H,2H2,1H3
UUCQGNWZASKXNN-

InChlKey PubChem|[2]

UHFFFAOYSA-N

Canonical SMILES CCC1=C(C(=CC=C1)0)0O PubChem][2]

Molecular Structure

The structure consists of a benzene ring substituted with two hydroxyl (-OH) groups at adjacent
positions (C1 and C2) and an ethyl (-CH2CHs) group at the C3 position. The molecule is
achiral.

Caption: 2D structure of 3-Ethylbenzene-1,2-diol.

Physicochemical Properties

The physical and chemical properties of 3-Ethylbenzene-1,2-diol dictate its behavior in
various systems, from reaction solvents to biological matrices. While extensive experimental
data is limited, reliable computational predictions provide valuable insights.
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Property Value Type Source(s)
) ChemScene|3],
Polar Surface Area 40.46 A2 Predicted
FooDBJ1]
] ChemScene|3],
logP 1.66 - 2.32 Predicted
FooDBJ[1]
Hydrogen Bond ) ChemScene|3],
2 Predicted
Donors FooDBJ1]
Hydrogen Bond ) ChemScene|3],
2 Predicted
Acceptors FooDBJ1]
] ChemScene|3],
Rotatable Bond Count 1 Predicted
FooDBJ[1]
Water Solubility 12.3 g/L Predicted FooDBJ1]
pKa (Strongest Acidic)  9.56 (Phenolic OH) Predicted FooDBJ1]
4°C - 8°C, under ] ChemScene[3],
Storage Temperature ] Experimental
nitrogen AOBChem[4]

Synthesis and Manufacturing

The synthesis of 3-substituted catechols can be challenging due to issues with regioselectivity
and the product's sensitivity to oxidation.[5] Direct electrophilic substitution on catechol often
yields a mixture of 3- and 4-substituted isomers, which are difficult to separate. A more robust
and selective strategy involves the demethylation of a readily available, protected precursor like
3-ethylveratrole (3-ethyl-1,2-dimethoxybenzene).

Recommended Synthetic Protocol: Demethylation of 3-
Ethylveratrole

This protocol is adapted from a standard procedure for cleaving aryl methyl ethers to yield
phenols, specifically referencing the synthesis of the isomeric 4-ethylcatechol.[6] The use of a
strong acid like hydrobromic acid is a well-established method for this transformation.[7]

Step-by-Step Methodology:
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e Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, combine 3-ethylveratrole (1 equivalent) with a 47-48% aqueous solution of
hydrobromic acid (HBr) (approx. 10-12 equivalents).

o Reaction Execution: Heat the stirred mixture to reflux. The reaction progress should be
monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the
starting material is consumed (typically 4-6 hours).

o Causality: Refluxing provides the necessary activation energy for the nucleophilic
cleavage of the stable ether bonds by the bromide ion. The large excess of HBr ensures
the reaction goes to completion.

e Workup - Quenching and Extraction: Cool the reaction mixture to room temperature.
Carefully add an equal volume of cold deionized water. Transfer the mixture to a separatory
funnel and extract the product into a suitable organic solvent, such as diethyl ether or ethyl
acetate (3x volumes).

o Causality: The addition of water quenches the reaction and helps to dissolve the inorganic
salts. Diethyl ether is chosen for its ability to dissolve the organic product while having low
miscibility with the aqueous layer.

o Workup - Washing: Combine the organic extracts. Wash successively with deionized water, a
5% aqueous sodium thiosulfate solution, and finally with brine.

o Causality: The water wash removes residual HBr. The sodium thiosulfate wash is crucial to
neutralize any traces of bromine (Br2) that may have formed, which could otherwise
oxidize the catechol product. The brine wash removes bulk water from the organic phase.

e Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or
magnesium sulfate. Filter off the drying agent and concentrate the solvent using a rotary
evaporator.

 Purification: The crude product can be purified by vacuum distillation or column
chromatography on silica gel to yield pure 3-Ethylbenzene-1,2-diol.

Reaction Pathway
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Caption: Synthesis of 3-Ethylbenzene-1,2-diol via demethylation.

Spectroscopic Analysis

While specific published spectra for 3-Ethylbenzene-1,2-diol are not readily available, its
structure allows for reliable prediction of its key spectroscopic features. These predictions are
essential for structural confirmation during and after synthesis.

'H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the ethyl group, the aromatic
protons, and the hydroxyl protons.

o Ethyl Group: A triplet integrating to 3H around & 1.2 ppm (—CHs) coupled to the adjacent
methylene group, and a quartet integrating to 2H around & 2.6 ppm (—CH2-) coupled to the
methyl group.

o Aromatic Protons: Three protons on the benzene ring (at C4, C5, and C6) will appear in the
aromatic region (o 6.7-7.0 ppm). They will exhibit complex coupling patterns (doublet of
doublets, triplets) due to their proximity to each other.

o Hydroxyl Protons: Two broad singlets for the phenolic —OH groups, typically in the range of
5-9 ppm. Their chemical shift can be highly variable depending on solvent and concentration.
These peaks will disappear upon D20 exchange.[8]

3C NMR Spectroscopy

The 3C NMR spectrum should display 8 distinct signals, corresponding to the 8 non-equivalent
carbon atoms in the molecule.

 Aliphatic Carbons: Two signals in the upfield region (& 15-30 ppm) for the ethyl group
carbons.
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e Aromatic Carbons: Six signals in the downfield region (& 110-150 ppm). The two carbons
bonded to the hydroxyl groups (C1 and C2) will be the most deshielded in this group.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by features characteristic of the phenolic and aromatic
functionalities.

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm~1 is
characteristic of the hydrogen-bonded phenolic hydroxyl groups.

e C-H Stretch (Aromatic): Medium to weak absorptions just above 3000 cm~1.
o C-H Stretch (Aliphatic): Medium to weak absorptions just below 3000 cm~1.

e C=C Stretch (Aromatic): Several sharp, medium-intensity peaks in the 1450-1600 cm~1
region.

C-O Stretch (Phenolic): A strong absorption around 1200-1250 cm™1.

Mass Spectrometry (MS)

In an electron ionization (El) mass spectrum, the molecular ion peak (M*) would be expected at
m/z = 138. A significant M-15 peak (loss of «CHs) and an M-29 peak (loss of «CH2CHs, a
benzylic cleavage) would also be anticipated as major fragments.

Reactivity and Potential Applications

The utility of 3-Ethylbenzene-1,2-diol stems from the reactivity of its catechol core.

» Building Block: Catechols are valuable intermediates in the fine chemical and
pharmaceutical industries.[5] 3-substituted catechols, in particular, serve as precursors for a
range of pharmaceuticals, including adrenergic catecholamines and antihypertensive drugs.
[5] The ethyl group at the 3-position provides a specific substitution pattern that can be
exploited in multi-step syntheses.

» Oxidation: The diol system is susceptible to oxidation, readily forming the corresponding
ortho-quinone. This reactivity is central to its biological roles and can be a consideration in
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synthetic applications, often necessitating the use of inert atmospheres during reactions.

Chelation: The adjacent hydroxyl groups act as an effective bidentate ligand, capable of
chelating with a wide variety of metal ions.

Biological Relevance: 3-Ethylbenzene-1,2-diol has been detected in foods like coffee.[1] In
a broader context, catechols are known to interact with biomolecules, and their metabolites
can have physiological effects.[5] The atmospheric oxidation of ethylbenzene, a common
industrial chemical, can proceed through hydroxyl radical addition, leading to intermediates
that could potentially form catechol derivatives.[9]

Safety and Handling

As with all chemicals, proper safety protocols must be followed when handling 3-
Ethylbenzene-1,2-diol. The safety information is analogous to that of other substituted
phenols and catechols.

e Hazard Identification: The compound is classified with the following hazard statements:
o H315: Causes skin irritation.[4]

o H319: Causes serious eye irritation.[4]

o H335: May cause respiratory irritation.[4]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-
resistant gloves, safety glasses or goggles, and a lab coat.[10][11]

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid
inhalation of any dust or vapors.[10][11] Avoid all personal contact.[11] Wash hands
thoroughly after handling.[10]

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[10] For long-
term stability, storage at 4-8°C under an inert atmosphere (e.g., nitrogen) is recommended to
prevent oxidation.[3][4]

First Aid:
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[e]

Skin Contact: Immediately wash off with soap and plenty of water.[12]

o

Eye Contact: Rinse cautiously with water for at least 15 minutes.[10][12]

[¢]

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[12]

[¢]

Ingestion: Rinse mouth with water. Do not induce vomiting.[12] In all cases of exposure,
seek immediate medical attention.

Conclusion

3-Ethylbenzene-1,2-diol is a structurally defined catechol derivative with significant potential
as a synthetic intermediate. Its chemical identity is well-established, and while experimental
data on its properties is limited, reliable predictions and analogies to similar compounds
provide a strong foundation for its use in research and development. Understanding its
synthesis via precursor demethylation, its characteristic spectroscopic signature, and the
inherent reactivity of the catechol moiety is key to leveraging this compound's potential. Strict
adherence to safety and handling protocols is mandatory to ensure its safe and effective
application in the laboratory and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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